2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKVJFIBGKPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyridazine Core
- The imidazo[1,2-b]pyridazine scaffold is typically synthesized via condensation reactions involving pyridazine derivatives and appropriate aldehydes or ketones bearing the 4-fluorophenyl substituent.
- For example, a common route involves the reaction of 6-amino-pyridazine derivatives with 4-fluorophenyl-substituted α-haloketones under reflux conditions in polar solvents such as n-propanol with sodium bicarbonate as a base.
- This step produces the heterocyclic core with the 4-fluorophenyl group at the 3-position and an amino group at the 6-position, which is essential for further coupling.
Preparation of the Amino Alcohol Side Chain
- The 3-methylbutan-1-ol moiety is prepared or sourced as a chiral amino alcohol, often in its (S)-configuration to ensure stereochemical purity.
- This amino alcohol contains a primary alcohol and a primary amine functional group, enabling it to act as a nucleophile in coupling reactions.
Coupling to Form the Final Compound
- The key step involves the nucleophilic substitution or amide bond formation between the amino group on the imidazo[1,2-b]pyridazine core and the amino alcohol side chain.
- This can be achieved by reacting the 6-amino group of the heterocycle with the 3-methylbutan-1-ol under conditions favoring amine substitution or reductive amination.
- Typical reaction conditions include mild heating in polar aprotic solvents, sometimes catalyzed by bases or coupling reagents to improve yield and selectivity.
- Purification is commonly performed by reverse-phase high-performance liquid chromatography (HPLC) to isolate the pure final compound as an oil or crystalline solid.
Representative Reaction Scheme Summary
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 6-Aminopyridazine + 4-fluorophenyl α-haloketone | n-Propanol, NaHCO3, 80°C, 16 h | 3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-amine | Formation of heterocyclic core |
| 2 | (S)-3-Methylbutan-1-ol (amino alcohol) | Prepared or commercially sourced | Amino alcohol side chain | Chiral, for coupling |
| 3 | Core amine + amino alcohol | Polar aprotic solvent, mild heat, coupling agent/base | 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol | Final coupling and purification by HPLC |
Analytical and Purification Techniques
- The final product is typically characterized by proton nuclear magnetic resonance (^1H NMR), confirming the presence of aromatic, heterocyclic, and aliphatic protons.
- Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 314.36 g/mol.
- Purification is done via reverse-phase HPLC, ensuring removal of side products and unreacted starting materials.
- Melting point and chromatographic purity data are recorded to confirm compound identity and quality.
Research Findings and Optimization Notes
- The heterocyclic core synthesis benefits from controlled temperature and stoichiometry to minimize side reactions such as over-alkylation or polymerization.
- The coupling step requires careful control of pH and solvent polarity to favor amine substitution without hydrolysis or side reactions.
- Use of chiral amino alcohols ensures stereochemical integrity, which is critical for biological activity.
- Reverse-phase HPLC purification is preferred due to the compound’s polarity and to achieve high purity suitable for pharmacological testing.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C17H19FN4O |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 1012343-82-6 |
| Core Scaffold | Imidazo[1,2-b]pyridazine |
| Key Substituents | 4-Fluorophenyl (position 3), amino-linked 3-methylbutan-1-ol |
| Typical Solvents | n-Propanol, acetone, polar aprotic solvents |
| Purification | Reverse-phase HPLC |
| Characterization | ^1H NMR, MS, melting point |
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 3-methylbutan-1-ol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity. The presence of the 4-fluorophenyl group and the amino group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The imidazo[1,2-b]pyridazine scaffold is a common feature among related compounds, but substitutions at positions 3 and 6 dictate pharmacological profiles. Below is a comparative analysis:
Table 1: Key Structural Features of Selected Analogs
Pharmacological and Physicochemical Properties
- Kinase Inhibition: YPC-21440 and related analogs () demonstrate nanomolar-range IC50 values against Pim kinases (Pim-1, Pim-2, Pim-3), crucial for cancer cell survival. The thiazolidinedione group enhances ATP-binding pocket interactions . SY201480 lacks a thiazolidinedione moiety but retains the fluorophenyl group, which may optimize hydrophobic interactions in kinase targets. Its amino alcohol side chain could improve solubility compared to YPC analogs .
Antimalarial Activity :
- Physicochemical Optimization: LY2784544 () includes a morpholinomethyl group, increasing molecular weight (469.94 g/mol) and polar surface area, which may affect blood-brain barrier penetration. SY201480’s smaller amino alcohol side chain (MW ~350–400 g/mol, estimated) likely improves bioavailability .
Biological Activity
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN4O |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 1012343-82-6 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific pathways involved in cell proliferation and survival:
- Inhibition of Kinases : The imidazo[1,2-b]pyridazine scaffold is known to inhibit several kinases that are crucial for cancer cell growth.
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing further cell division.
Antiproliferative Activity
A series of in vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 | Inhibition of EGFR signaling |
| HeLa (Cervical Cancer) | 4.0 | G2/M phase arrest |
| HCT116 (Colon Cancer) | 6.0 | Activation of caspase pathways |
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in viability, with significant apoptosis observed at concentrations above 5 µM. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptotic cells.
- In Vivo Efficacy : A mouse model bearing A549 xenografts was treated with the compound at a dosage of 10 mg/kg body weight for two weeks. Results indicated a significant reduction in tumor volume compared to control groups, suggesting promising in vivo efficacy.
Q & A
What are the recommended synthetic routes for 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol, and how can purity be optimized?
Basic Synthesis:
The compound can be synthesized via a multi-step approach:
Core Formation: Construct the imidazo[1,2-b]pyridazine core using cyclocondensation of 4-fluorophenyl-substituted precursors with aminopyridazines under reflux conditions (e.g., in ethanol or DMF) .
Aminoalkylation: Introduce the 3-methylbutan-1-ol moiety via nucleophilic substitution or Buchwald-Hartwig coupling, using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) in toluene or dioxane .
Purification: Employ column chromatography (DCM/MeOH gradients) followed by recrystallization in ethyl acetate to achieve >95% purity .
Advanced Optimization:
To improve yield (often <50% in similar compounds ):
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMAc) for coupling steps to enhance reaction kinetics.
- Catalyst Tuning: Optimize ligand-catalyst pairs (e.g., BINAP/Pd for sterically hindered substrates) .
- In-line Analytics: Use LC-MS to monitor intermediate stability and adjust reaction times .
How can structural discrepancies in NMR or MS data for this compound be resolved?
Basic Characterization:
- 1H NMR: Key signals include the imidazo[1,2-b]pyridazine aromatic protons (δ 8.2–8.8 ppm) and the 3-methylbutan-1-ol chain (δ 1.2–1.5 ppm for CH₃, δ 3.5–3.7 ppm for -CH₂-OH) .
- HRMS: Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., m/z ~354.15) .
Advanced Resolution:
If data conflicts arise (e.g., unexpected splitting in NMR):
- 2D NMR (COSY, HSQC): Assign coupling patterns and verify stereochemistry of the 3-methylbutan-1-ol group .
- Isotopic Labeling: Use deuterated analogs to trace proton environments in complex spectra .
What biological pathways are associated with this compound, and how can its kinase selectivity be evaluated?
Basic Target Identification:
The compound’s structural analogs (e.g., Nuvisertib) inhibit serine/threonine kinases (AURKB, HASPIN) involved in mitotic regulation . Initial screening:
- In vitro Kinase Assays: Use recombinant kinases (e.g., AURKB) with ADP-Glo™ to measure IC₅₀ values .
Advanced Selectivity Profiling:
- Kinome-Wide Screening: Employ panels (e.g., Eurofins KinaseProfiler) to assess off-target effects at 1 µM .
- Cellular Models: Use siRNA knockdowns in cancer cell lines (e.g., HeLa) to validate target engagement via phospho-antibody staining .
How can solubility challenges for this compound be addressed in in vitro assays?
Basic Solubility Assessment:
- Shake-Flask Method: Measure solubility in PBS (pH 7.4) and DMSO. Typical issues arise from the hydrophobic 4-fluorophenyl group .
Advanced Formulation:
- Co-Solvent Systems: Use PEG-400/water mixtures (up to 30% v/v) to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate esters at the hydroxyl group to improve aqueous solubility, followed by enzymatic cleavage in assays .
What analytical methods are recommended for quantifying impurities in bulk synthesis?
Basic Purity Analysis:
Advanced Impurity Profiling:
- LC-HRMS: Identify trace impurities (e.g., dehalogenated byproducts) via exact mass matching and fragmentation patterns .
- Stability Studies: Stress testing (40°C/75% RH for 14 days) to detect hydrolytic degradation of the imidazo[1,2-b]pyridazine core .
How can contradictory bioactivity data between enzyme and cell-based assays be reconciled?
Basic Troubleshooting:
- Assay Conditions: Check ATP concentrations (e.g., 10 µM vs. 1 mM in cellular lysates) affecting IC₅₀ values .
- Membrane Permeability: Use Caco-2 models to assess passive diffusion limitations .
Advanced Mechanistic Studies:
- Thermal Shift Assays: Measure target stabilization in cells to confirm intracellular target engagement .
- Metabolite Profiling: Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS in cell supernatants .
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Basic Scale-Up:
- Chiral Resolution: Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns .
Advanced Process Chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
